

Comparative in vitro dissolution profile of Theophylline Sodium Glycinate and Aminophylline.

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Compound of Interest

Compound Name: *Theophylline Sodium Glycinate*

Cat. No.: *B10774723*

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Comparative In Vitro Dissolution Profile: Theophylline Sodium Glycinate vs. Aminophylline

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the in vitro dissolution profiles of **Theophylline Sodium Glycinate** and Aminophylline, two common theophylline salts used in pharmaceuticals. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the dissolution characteristics of these active pharmaceutical ingredients (APIs).

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, its low aqueous solubility can limit its dissolution rate and subsequent absorption. To overcome this, more soluble salt forms have been developed. This guide focuses on two such salts:

- **Theophylline Sodium Glycinate:** An equilibrium mixture of theophylline sodium and glycine.
- **Aminophylline:** A 2:1 complex of theophylline and ethylenediamine.

The in vitro dissolution profile is a critical quality attribute for solid oral dosage forms, providing insights into the rate and extent of drug release. This comparison will delve into the standardized dissolution methodologies for each compound and present a framework for their direct comparison.

Comparative Dissolution Data

Direct comparative dissolution data for the pure active pharmaceutical ingredients (APIs) under identical conditions is not readily available in the public domain. However, we can analyze the United States Pharmacopeia (USP) dissolution methods for their respective immediate-release tablet formulations to infer their dissolution behavior. It is important to note that these profiles are influenced by the formulation excipients.

Parameter	Theophylline Sodium Glycinate Tablets	Aminophylline Tablets (uncoated/plain coated)
Dissolution Medium	Water	Water
Apparatus	USP Apparatus 1 (Basket)	USP Apparatus 2 (Paddle)
Rotation Speed	100 rpm	50 rpm
Time	45 minutes	45 minutes
Acceptance Criteria	Not less than 75% (Q) of the labeled amount of anhydrous theophylline is dissolved.	Not less than 75% (Q) of the labeled amount of anhydrous theophylline is dissolved.
Wavelength for Analysis	~272 nm	~269 nm

Note: The use of different apparatus and agitation rates in the official monographs prevents a direct comparison of the dissolution rates between the two products based solely on this information. A head-to-head study under harmonized conditions is necessary for a definitive comparison.

Experimental Protocols

To conduct a direct comparative in vitro dissolution study of **Theophylline Sodium Glycinate** and Aminophylline, a harmonized experimental protocol is essential. The following proposed methodology aims to provide a standardized framework for such a comparison, drawing upon the principles outlined in the official monographs.

Proposed Harmonized Dissolution Protocol

This protocol is designed for the comparison of either the pure APIs (as powders) or their corresponding immediate-release tablets.

- Apparatus: USP Apparatus 2 (Paddle). This is often preferred for immediate-release solid dosage forms.
- Dissolution Medium: 900 mL of deaerated water.
- Temperature: 37 ± 0.5 °C.
- Paddle Speed: 50 rpm.
- Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
- Sample Volume: Withdraw an adequate volume and replace with an equal volume of fresh, pre-warmed dissolution medium.
- Sample Preparation: Filter the withdrawn samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
- Analytical Method: Ultraviolet-Visible (UV-Vis) Spectrophotometry.
 - Wavelength: Determine the absorbance at the wavelength of maximum absorbance for theophylline in water (approximately 271 nm).
 - Quantification: Calculate the amount of theophylline dissolved at each time point by comparing the absorbance of the samples to that of a standard solution of known concentration of USP Theophylline Reference Standard.

Official USP Dissolution Protocols

For compendial testing, the following distinct protocols are mandated:

3.2.1. Theophylline Sodium Glycinate Tablets

- Apparatus: USP Apparatus 1 (Basket)
- Medium: 900 mL of water
- Rotation Speed: 100 rpm
- Time: 45 minutes
- Analysis: UV absorbance at ~272 nm.

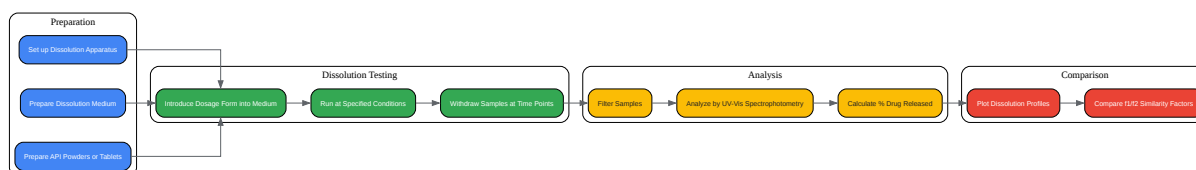
3.2.2. Aminophylline Tablets (Uncoated or Plain Coated)

- Apparatus: USP Apparatus 2 (Paddle)
- Medium: 900 mL of water
- Rotation Speed: 50 rpm
- Time: 45 minutes
- Analysis: UV absorbance at ~269 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a comparative dissolution study.

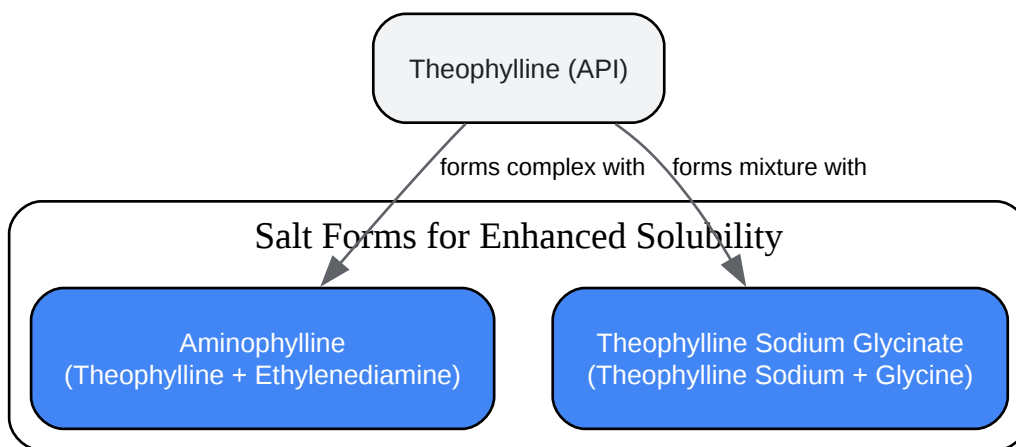


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Caption: Workflow for Comparative In Vitro Dissolution Testing.

Logical Relationship of Components

The following diagram illustrates the relationship between theophylline and its salt forms.



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Caption: Relationship between Theophylline and its Salt Forms.

Conclusion

Both **Theophylline Sodium Glycinate** and Aminophylline are designed to enhance the aqueous solubility of theophylline. While their official USP dissolution methods for tablet formulations differ in apparatus and agitation speed, a harmonized protocol using a paddle apparatus at 50 rpm in water would provide a robust basis for a direct in vitro comparison. Such a study would be invaluable for researchers and formulation scientists in selecting the most appropriate theophylline salt for a given drug delivery application and for ensuring product performance and bioequivalence. Further studies on the intrinsic dissolution rates of the pure APIs would also provide fundamental insights into their dissolution behavior.

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